molecular formula C17H19ClN2O2S2 B276191 Ethyl 5-(4-chlorophenyl)-3-{[(isopropylamino)carbothioyl]amino}-2-thiophenecarboxylate

Ethyl 5-(4-chlorophenyl)-3-{[(isopropylamino)carbothioyl]amino}-2-thiophenecarboxylate

Cat. No. B276191
M. Wt: 382.9 g/mol
InChI Key: IJQODWOPTHBGOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-(4-chlorophenyl)-3-{[(isopropylamino)carbothioyl]amino}-2-thiophenecarboxylate, also known as Carbamothioic acid, is a chemical compound that has gained significant attention in scientific research. This compound has been used in various studies to investigate its potential applications in different fields.

Mechanism of Action

The mechanism of action of Ethyl 5-(4-chlorophenyl)-3-{[(isopropylamino)carbothioyl]amino}-2-thiophenecarboxylate involves the inhibition of specific enzymes that are involved in the inflammatory response and cancer cell growth. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to be involved in the inflammatory response. Additionally, it has been shown to inhibit the activity of histone deacetylase (HDAC), an enzyme that is involved in the regulation of gene expression and the growth of cancer cells.
Biochemical and Physiological Effects:
Ethyl 5-(4-chlorophenyl)-3-{[(isopropylamino)carbothioyl]amino}-2-thiophenecarboxylate has been shown to have significant biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the significant advantages of Ethyl 5-(4-chlorophenyl)-3-{[(isopropylamino)carbothioyl]amino}-2-thiophenecarboxylate is its potential use in the treatment of various diseases. It has been shown to have anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research of Ethyl 5-(4-chlorophenyl)-3-{[(isopropylamino)carbothioyl]amino}-2-thiophenecarboxylate. One of the directions is to investigate its potential use in the treatment of other diseases, such as multiple sclerosis and rheumatoid arthritis. Additionally, further research is needed to understand the mechanism of action of this compound and to identify potential targets for drug development. Finally, future research should focus on improving the solubility of this compound to make it more suitable for in vivo studies.
Conclusion:
In conclusion, Ethyl 5-(4-chlorophenyl)-3-{[(isopropylamino)carbothioyl]amino}-2-thiophenecarboxylate is a chemical compound that has significant potential in scientific research. Its anti-inflammatory and anti-cancer properties make it a potential candidate for the development of new drugs, and its potential use in the treatment of Alzheimer's disease and Parkinson's disease make it an exciting area of research. Further studies are needed to understand the mechanism of action of this compound and to identify potential targets for drug development.

Synthesis Methods

The synthesis of Ethyl 5-(4-chlorophenyl)-3-{[(isopropylamino)carbothioyl]amino}-2-thiophenecarboxylate involves the reaction between 4-chlorobenzenethiol and ethyl 5-amino-2-chlorobenzoate in the presence of isopropylamine. The reaction takes place in ethanol and requires a catalyst such as copper (II) chloride. The product is obtained through crystallization and purification using a suitable solvent.

Scientific Research Applications

Ethyl 5-(4-chlorophenyl)-3-{[(isopropylamino)carbothioyl]amino}-2-thiophenecarboxylate has been widely used in scientific research for its potential applications in various fields. One of the significant applications of this compound is in the field of medicine. It has been studied for its potential use as an anti-inflammatory agent and as an inhibitor of cancer cell growth. Additionally, it has been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

properties

Molecular Formula

C17H19ClN2O2S2

Molecular Weight

382.9 g/mol

IUPAC Name

ethyl 5-(4-chlorophenyl)-3-(propan-2-ylcarbamothioylamino)thiophene-2-carboxylate

InChI

InChI=1S/C17H19ClN2O2S2/c1-4-22-16(21)15-13(20-17(23)19-10(2)3)9-14(24-15)11-5-7-12(18)8-6-11/h5-10H,4H2,1-3H3,(H2,19,20,23)

InChI Key

IJQODWOPTHBGOO-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C=C(S1)C2=CC=C(C=C2)Cl)NC(=S)NC(C)C

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)C2=CC=C(C=C2)Cl)NC(=S)NC(C)C

Origin of Product

United States

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